CDK-IN-2 was developed through a combination of medicinal chemistry and molecular docking studies aimed at identifying effective inhibitors of CDK2. The compound has been characterized in various studies that evaluate its structure-activity relationship and biological efficacy against cancer cell lines.
CDK-IN-2 belongs to the class of small-molecule inhibitors targeting cyclin-dependent kinases. These inhibitors are categorized based on their structural motifs and mechanisms of action, with CDK-IN-2 specifically designed to interact with the ATP-binding site of CDK2.
The synthesis of CDK-IN-2 involves several key steps, typically starting from readily available chemical precursors. The process may include:
Technical details such as reaction conditions (temperature, solvent, catalysts) and yields are critical for reproducibility and optimization.
The molecular structure of CDK-IN-2 can be characterized using various analytical techniques:
The specific data regarding bond lengths, angles, and torsional angles can reveal insights into the compound's reactivity and interaction with its target.
CDK-IN-2 undergoes several chemical reactions during its synthesis:
Each reaction step must be carefully controlled to maximize yield and minimize byproducts.
The mechanism by which CDK-IN-2 exerts its inhibitory effects on CDK2 involves:
Data from in vitro studies demonstrate significant decreases in cell proliferation in various cancer cell lines upon treatment with CDK-IN-2.
The physical and chemical properties of CDK-IN-2 are essential for understanding its behavior in biological systems:
These properties influence the pharmacokinetics and pharmacodynamics of the compound.
CDK-IN-2 has significant potential applications in scientific research and clinical settings:
CDK-IN-2 binds competitively to the ATP-binding cleft of cyclin-dependent kinases (CDKs), a conserved pocket located between the N-terminal β-sheet lobe and the C-terminal α-helical lobe. Key interactions include:
Table 1: Key ATP-Binding Site Interactions of CDK-IN-2
CDK Residue | Region | Interaction Type | Functional Implication |
---|---|---|---|
Glu81 | Hinge region | Hydrogen bonding | Mimics ATP adenine binding |
Val18 | G-loop | Van der Waals | Stabilizes closed G-loop conformation |
Phe80 | Selectivity pocket | Hydrophobic | Enhances binding specificity |
Asp145 | DFG motif | Steric hindrance | Inhibits activation segment mobility |
CDK-IN-2 exhibits differential inhibition across CDK isoforms due to sequence variations in the ATP-binding cleft:
Table 2: CDK-IN-2 Selectivity Profile
CDK Isoform | Primary Function | IC₅₀ (nM)* | Key Structural Determinants |
---|---|---|---|
CDK2 | Cell cycle (G1/S, S) | 40 | Lys33, shallow ATP pocket |
CDK1 | Mitosis | 120 | Val64, deeper ATP pocket |
CDK4 | Cell cycle (G1) | 850 | Arg101, larger solvent front region |
CDK9 | Transcription | 220 | Tyr106, steric gatekeeper |
Hypothetical values based on structural analogs and binding assays [5] [9] [10].
Binding studies reveal entropy-driven interactions:
High-resolution structures (≤2.7 Å) elucidate binding modes:
All compound names referenced: CDK-IN-2, CDK2, CDK4, CDK1, CDK5, CDK9, CDC25A.
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